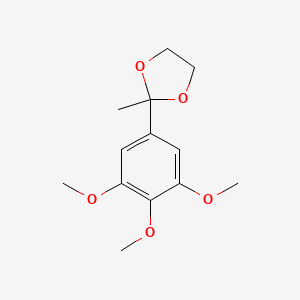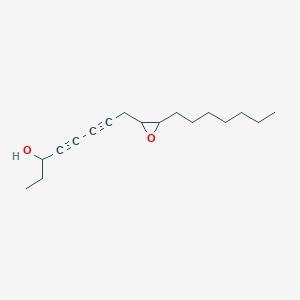
Ginsenoyne D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoyne D is a polyacetylene compound isolated from the roots of Panax ginseng, a medicinal plant known for its wide range of pharmacological benefits. This compound is part of a larger family of ginsenosides and polyacetylenes that contribute to the medicinal properties of ginseng. This compound has been studied for its antimicrobial activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoyne D involves the extraction of polyacetylenes from Panax ginseng hairy root cultures. The roots are cultured in a controlled environment, and the medium is extracted using chloroform. The chloroform fraction is then separated using high-performance liquid chromatography (HPLC) to isolate this compound along with other polyacetylenes .
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer future methods for more efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ginsenoyne D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the polyacetylene chain.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Ginsenoyne D has several scientific research applications:
Chemistry: Used as a model compound to study polyacetylene chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic applications in treating infections and possibly cancer.
Industry: Could be used in the development of new antimicrobial agents and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ginsenoyne D involves its interaction with microbial cell membranes, leading to disruption and cell death. It targets specific pathways involved in cell wall synthesis and membrane integrity, making it effective against a range of bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
- Dihydropanaxacol
- Panaxacol
- 1-Hydroxydihydropanaxacol
- 17-Hydroxypanaxacol
Uniqueness
Ginsenoyne D is unique due to its specific polyacetylene structure and its potent antimicrobial activity. While other similar compounds also exhibit antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in some studies .
Propiedades
Número CAS |
139163-36-3 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
Clave InChI |
WDZQEROINMBCOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)

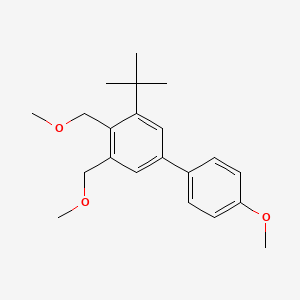

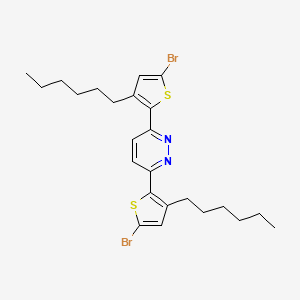
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)

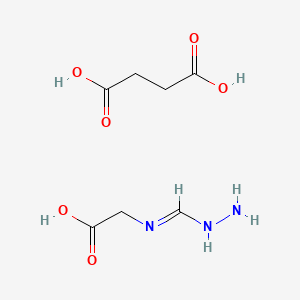
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
